6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core substituted with a benzyl group at the 6-position and a methylthio group at the 2-position
Preparation Methods
The synthesis of 6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step synthetic routes. One common method starts with the preparation of 2-substituted 5-aminopyridine-4-carboxylic acids, which are then converted to the desired pyrido[4,3-d]pyrimidine derivatives through reactions with formamide or formamidine acetate . The reaction conditions often involve the use of protecting groups, such as Boc or pivaloyl, which are later removed through hydrolysis with trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) .
Chemical Reactions Analysis
6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a kinase inhibitor, making it a potential candidate for cancer treatment. Its unique structure allows it to interact with the ATP-binding pocket of kinases, inhibiting their activity and thus preventing tumor growth.
Materials Science: The compound’s heterocyclic structure makes it a potential building block for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding pocket of kinases, inhibiting their activity and thus preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory properties are mediated through the inhibition of the NF-kB pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other pyrido[4,3-d]pyrimidine derivatives, such as:
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: This compound also features a methylthio group but has a chlorine atom at the 8-position instead of a benzyl group.
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This derivative lacks the benzyl and methylthio substitutions but retains the core pyrido[4,3-d]pyrimidine structure.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-benzyl-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C15H13N3OS/c1-20-15-16-9-12-13(17-15)7-8-18(14(12)19)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
ZDPPENDYOAVVFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)C=CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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